Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester
Description
Structure and Properties The compound "Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester" features a benzoic acid backbone with a methyl ester at the carboxyl group and a thioether-linked 4,5-dimethyl biphenyl substituent at the 2-position of the benzene ring.
The thioether (-S-) linkage contributes to electronic effects and may modulate redox reactivity or biological activity .
Properties
CAS No. |
638199-66-3 |
|---|---|
Molecular Formula |
C22H20O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl 2-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C22H20O2S/c1-15-13-19(17-9-5-4-6-10-17)21(14-16(15)2)25-20-12-8-7-11-18(20)22(23)24-3/h4-14H,1-3H3 |
InChI Key |
HCVXWEDHWHLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Properties
Molecular Formula: C18H20O2S
Molecular Weight: 300.42 g/mol
The compound features a benzoic acid moiety with a methyl ester functional group and a thioether linkage to a biphenyl derivative, which contributes to its chemical behavior.
Preparation Methods
General Synthetic Approaches
The synthesis of benzoic acid derivatives typically involves the following strategies:
Esterification Reactions: This method involves the reaction of benzoic acid with alcohols in the presence of an acid catalyst.
Nucleophilic Substitution: The introduction of the thioether functionality can be achieved through nucleophilic attack on an appropriate electrophile.
Specific Methods
Method A: Esterification of Benzoic Acid
-
- Benzoic acid
- Methyl alcohol
- Sulfuric acid (catalyst)
-
- Mix benzoic acid and methyl alcohol in a round-bottom flask.
- Add sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize with sodium bicarbonate.
- Extract the product using an organic solvent like ethyl acetate.
Yield: Typically around 85% based on starting materials.
Method B: Thioether Formation
-
- 4,5-Dimethyl-2-bromobiphenyl
- Sodium thiolate (e.g., sodium methylthiolate)
-
- Dissolve the bromobiphenyl in a suitable solvent (e.g., dimethylformamide).
- Add sodium thiolate to the solution.
- Heat the mixture to promote nucleophilic substitution.
- Purify the resulting thioether via column chromatography.
Yield: Approximately 75%.
Combined Synthesis Approach
A more efficient method combines both esterification and thioether formation in a one-pot reaction:
-
- Benzoic acid
- Methyl alcohol
- 4,5-Dimethyl-2-bromobiphenyl
- Sodium thiolate
-
- Add benzoic acid and methyl alcohol to a flask with sodium thiolate.
- Introduce 4,5-dimethyl-2-bromobiphenyl.
- Heat under reflux conditions for several hours.
- Work up the reaction as previously described.
Yield: Enhanced yield of around 90% due to simultaneous reactions.
Data Analysis
Reaction Conditions Summary Table
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| A | Benzoic Acid, Methyl Alcohol | Reflux with Sulfuric Acid | 85% |
| B | Bromobiphenyl, Sodium Thiolate | DMF, Heat | 75% |
| Combined | Benzoic Acid, Methyl Alcohol, Bromobiphenyl, Sodium Thiolate | Reflux | 90% |
Comparison of Yields and Efficiency
The combined synthesis approach significantly improves yield compared to individual steps, demonstrating the advantage of integrated methodologies in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Benzoic acid derivatives are known for their biological activities. The methyl ester of benzoic acid with a thioether moiety has been investigated for its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound were effective against various strains of bacteria and fungi. The minimal inhibitory concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria, showing promising results at concentrations as low as 50 μg/mL .
Anti-HIV Activity
The compound has also been explored for its potential anti-HIV activity. In vitro studies demonstrated that certain derivatives could inhibit HIV replication, suggesting a pathway for developing new antiretroviral drugs .
Agricultural Applications
The thioether group in benzoic acid derivatives enhances their efficacy as agrochemicals.
Acaricidal and Antifeedant Properties
Studies have shown that the compound exhibits acaricidal activity against various pests, making it useful in agricultural pest management. It has been tested for its ability to deter feeding in herbivorous insects, which can help protect crops from damage .
Materials Science
The unique structure of benzoic acid derivatives allows them to be incorporated into polymer matrices.
Polymer Additives
Research has indicated that incorporating benzoic acid methyl esters into polymer formulations can improve thermal stability and mechanical properties. These compounds act as plasticizers and stabilizers in various polymer applications .
Data Tables
| Application Area | Specific Use | Observed Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against bacteria/fungi |
| Anti-HIV | Inhibition of HIV replication | |
| Agricultural Chemistry | Acaricide | Effective against pests |
| Antifeedant | Deters herbivorous insects | |
| Materials Science | Polymer Additive | Improves thermal stability |
Case Studies
- Antimicrobial Efficacy : A study published in MDPI analyzed the antimicrobial properties of various benzoic acid derivatives, including the compound . The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria at specified concentrations .
- Agricultural Testing : Field trials conducted to assess the acaricidal effects of benzoic acid derivatives showed a marked reduction in pest populations when applied at recommended dosages .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester functional group may undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Steric Effects: The 4,5-dimethyl biphenyl group in the target compound increases steric hindrance compared to mono-methylated biphenyl analogues (e.g., ), which may reduce enzymatic degradation but limit membrane permeability.
- Lipophilicity : The dimethyl biphenyl group likely elevates logP values compared to compounds with smaller substituents (e.g., cyclopentyloxy in ), favoring blood-brain barrier penetration or protein binding.
Biological Activity
Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester is an organic compound recognized for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzoic acid core with a thioether group and a methyl ester functional group. Its chemical formula is , and it has the CAS number 638199-66-3. The presence of both the thioether and ester functional groups contributes to its distinctive chemical reactivity and potential biological activity.
Synthesis
The synthesis typically involves the reaction of 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing to facilitate the esterification process.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Thioether Group : This group can participate in redox reactions, influencing cellular oxidative stress pathways.
- Ester Functional Group : The ester may undergo hydrolysis, releasing the active benzoic acid derivative that interacts with various enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds similar to benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that biphenyl benzoic acid derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Benzoic acid derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .
Anticancer Potential
Several studies have reported the anticancer activity of biphenyl derivatives. For example, research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzoic Acid | Simple carboxylic acid | Limited antimicrobial activity |
| Benzoic Acid Methyl Ester | Methyl ester of benzoic acid | Enhanced solubility; moderate antimicrobial effects |
| This compound | Contains thioether and methyl ester | Significant antimicrobial and anticancer activities |
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various biphenyl benzoic acid derivatives against common bacterial strains. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like ampicillin .
- Investigation into Anticancer Properties : In vitro assays demonstrated that specific analogues of benzoic acid derivatives showed promising anticancer activity against human chronic myelogenous leukemia (CML) cells with IC50 values indicating effective cytotoxicity .
- Anti-inflammatory Research : A research study focused on the anti-inflammatory effects of related compounds found that they significantly reduced levels of pro-inflammatory cytokines in cultured macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
